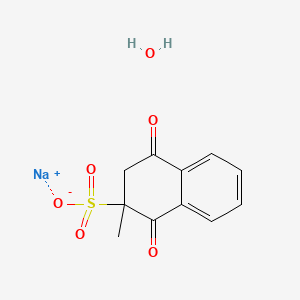

Menadione Sodium Bisulfite

Description

See also: Methyl Nicotinate (related); Dexpanthenol (related); Flavin Mononucleotide (related) ... View More ...

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5S.Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;/h2-5H,6H2,1H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPFHGWVCTXHDX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130-36-9 (Parent) | |

| Record name | Menadione sodium bisulfite [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0040547 | |

| Record name | Menadione sodium bisulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-37-0, 57414-02-5 | |

| Record name | Menadione sodium bisulfite [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthoquinone, 2-methyl-, sodium bisulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057414025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 1,2,3,4-tetrahydro-2-methyl-1,4-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menadione sodium bisulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menadione sodium bisulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Naphthalenesulfonic acid, 1,4-dihydro-1-hydroxy-2(or 3)-methyl-4-oxo-, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENADIONE SODIUM BISULFITE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97K34V88SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Menadione Sodium Bisulfite: A Technical Guide to its Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menadione (B1676200) Sodium Bisulfite (MSB), a water-soluble synthetic precursor of Vitamin K3, has garnered significant attention in cellular and pharmacological research. Beyond its traditional role in coagulation, MSB is a potent pro-oxidant agent that exhibits significant cytotoxicity against various cell types, particularly cancer cells. Its mechanism of action is multifaceted, centered on the induction of severe oxidative stress through a process known as redox cycling. This guide provides an in-depth exploration of the core molecular mechanisms by which MSB exerts its effects within the cell, detailing its impact on mitochondrial function, specific signaling pathways, cell cycle progression, and the induction of programmed cell death. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical pathways are visualized to offer a comprehensive resource for the scientific community.

Core Mechanism: Induction of Reactive Oxygen Species (ROS) via Redox Cycling

The primary mechanism of action for MSB is its ability to generate substantial amounts of intracellular reactive oxygen species (ROS).[1][2][3] This process, known as redox cycling, is a futile metabolic cycle that consumes reducing equivalents (like NADH and NADPH) and molecular oxygen to produce superoxide (B77818) radicals.

The cycle proceeds as follows:

-

One-Electron Reduction: MSB (a quinone) enters the cell and is reduced by intracellular flavoenzymes, such as NAD(P)H:quinone oxidoreductase and thioredoxin reductase, into a semiquinone radical.[2][3][4][5]

-

Reaction with Oxygen: This highly reactive semiquinone radical rapidly transfers its electron to molecular oxygen (O₂), generating a superoxide radical (O₂•−).[3][6]

-

Regeneration: In this process, the semiquinone is oxidized back to its original quinone form, allowing it to re-enter the cycle and undergo another round of reduction.[2][3]

This continuous cycling leads to a massive accumulation of superoxide, which is then converted to other ROS, including hydrogen peroxide (H₂O₂), overwhelming the cell's antioxidant defenses and causing widespread oxidative damage.[7][8]

Caption: The redox cycling mechanism of Menadione Sodium Bisulfite (MSB).

Cellular Consequences of MSB-Induced Oxidative Stress

The massive burst of ROS initiated by MSB triggers a cascade of deleterious events, affecting multiple organelles and signaling pathways.

Mitochondrial Dysfunction

Mitochondria are both a primary source of endogenous ROS and a principal target of MSB-induced oxidative stress.[9][10]

-

Targeting and Damage: MSB specifically targets and accumulates in mitochondria. The ensuing ROS generation within the organelle leads to a decrease in the mitochondrial membrane potential (ΔΨm), damages the electron transport chain, and induces the mitochondrial permeability transition pore, rendering the mitochondria inactive.[9][10]

-

Mitochondrial Fragmentation: Exposure to MSB leads to mitochondrial fragmentation, a process where the mitochondrial network breaks down into smaller, dysfunctional units.[10]

-

Cytochrome c Release: The damage to the mitochondrial outer membrane results in the release of cytochrome c into the cytosol, a critical step in initiating apoptosis.[8][10]

Induction of Apoptosis

MSB is a potent inducer of apoptosis, or programmed cell death, in numerous cell lines, particularly those of cancerous origin.[3][6][11] The primary pathway activated is the intrinsic, or mitochondrial, pathway.

-

Initiation: ROS-induced mitochondrial damage and the subsequent release of cytochrome c into the cytosol.[8][10]

-

Apoptosome Formation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[10]

-

Execution: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and nuclear condensation.[3][10]

Caption: MSB-induced intrinsic apoptosis signaling cascade.

DNA Damage and PARP-1 Activation

ROS generated by MSB can cause significant damage to both nuclear DNA (nDNA) and mitochondrial DNA (mtDNA).[10] This damage triggers the activation of the nuclear enzyme Poly (ADP-ribose) polymerase-1 (PARP-1).[3] While PARP-1 is involved in DNA repair, hyperactivation due to extensive damage leads to the depletion of cellular NAD+ and ATP stores, contributing to energy crisis and cell death.[3][8] Studies have shown that menadione treatment leads to a dose-dependent up-regulation of PARP-1 gene expression.[3]

Targeted Disruption of Key Cellular Pathways

Recent research has uncovered more specific molecular targets of MSB's pro-oxidant action.

-

VPS34 Inhibition and "Triaptosis": In prostate cancer models, MSB induces a novel form of cell death termed "triaptosis".[7][12] MSB-generated ROS selectively oxidize critical cysteine residues in the Class III PI 3-kinase VPS34.[7][13] This oxidation abolishes the kinase's activity, disrupting endosomal sorting and trafficking, which is essential for cell survival. This targeted oxidative inhibition highlights a unique vulnerability in cancer cells.[7][14]

Caption: The "Triaptosis" pathway induced by MSB via VPS34 oxidation.

-

Inhibition of Protein Synthesis: Redox proteomics studies have revealed that menadione preferentially oxidizes components of the protein translation machinery, such as eukaryotic initiation and elongation factors.[7] This disrupts global protein synthesis, critically preventing the cell from producing new antioxidant enzymes to counteract the ROS onslaught, thus creating a lethal positive feedback loop of oxidative damage.[7]

Cell Cycle Arrest

MSB has been shown to induce cell cycle arrest, particularly at the G2/M transition, in cancer cells.[15] This effect is linked to the proteasome-mediated degradation of key cell cycle regulatory proteins, including Cyclin B1 and CDK1, preventing mitotic entry.[15]

Interaction with the Nrf2 Antioxidant Response

The Nrf2-Keap1 pathway is the master regulator of the cellular antioxidant response.[16] Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm for degradation.[16] Oxidative stress, such as that induced by MSB, causes Keap1 to release Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes.[16][17]

However, the relationship is complex. While MSB can activate this protective pathway, Nrf2-deficient cells are significantly more sensitive to menadione-induced cytotoxicity.[18] This indicates that the cell's basal Nrf2 activity is crucial for mitigating MSB's toxicity, and the pro-oxidant effect of MSB aims to overwhelm this defensive capacity.[18]

Caption: MSB-induced oxidative stress and the Nrf2-Keap1 antioxidant response.

Quantitative Data Summary

The cytotoxic effects of menadione are dose-dependent and vary across different cell lines.

Table 1: IC₅₀ Values of Menadione in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (hours) | Reference |

| H4IIE | Rat Hepatocellular Carcinoma | 25 | 24 | [3] |

| Hep3B | Human Hepatoma | 10 | 72 | [3] |

| HepG2 | Human Hepatoblastoma | 13.7 | 24 | [3] |

| AGS | Human Gastric Adenocarcinoma | ~15-20 (apoptosis) | 24 | [15] |

Table 2: Concentration-Dependent Effects of Menadione

| Concentration (µM) | Cell Line/Model | Observed Effect | Reference |

| 5 | M/A-treated cells | Threshold for mitochondrial redox cycling and potential ATP depletion. | [19] |

| 10 | Leukemic lymphocytes | Significant (~2x) increase in mitochondrial superoxide after 48h. | [19] |

| 15 | AGS (Gastric Cancer) | Induces G2/M cell cycle arrest. | [15] |

| 25 | H4IIE (Hepatoma) | Onset of apoptotic changes; up-regulation of PARP1 gene expression. | [3] |

| 50 | H4IIE (Hepatoma) | Increased apoptosis and PARP1 gene expression. | [3] |

| 50, 200, 600, 1000 | Bovine Lenses | Concentration-dependent decrease in optical function and mitochondrial activity. | [9] |

Key Experimental Protocols

Cell Viability Assessment (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., H4IIE cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]

-

Treatment: Treat cells with various concentrations of MSB (e.g., 1, 10, 25, 50, 75, 100 µM) and a vehicle control for a specified duration (e.g., 24 hours).[3]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

Detection of Intracellular ROS (MitoSOX™ Red Assay)

-

Principle: MitoSOX™ Red is a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.

-

Methodology:

-

Cell Culture & Treatment: Culture cells (e.g., HCEnC cells) on coverslips or in plates and treat with MSB for the desired time.

-

Dye Loading: Incubate the cells with MitoSOX™ Red reagent (e.g., 5 µM) for 10-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells gently with a warm buffer (e.g., PBS) to remove excess dye.

-

Analysis: Immediately analyze the cells using fluorescence microscopy or flow cytometry. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.[10]

-

Assessment of Apoptosis (DAPI Staining)

-

Principle: DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology. Apoptotic cells exhibit characteristic nuclear condensation and fragmentation.

-

Methodology:

-

Cell Culture & Treatment: Grow cells on glass coverslips and treat with apoptotic-inducing concentrations of MSB (e.g., 25 or 50 µM for H4IIE cells).[3]

-

Fixation: Wash cells with PBS and fix with a solution like 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

-

Staining: Incubate the fixed and permeabilized cells with DAPI solution (e.g., 1 µg/mL) for 5-10 minutes at room temperature in the dark.

-

Visualization: Wash the cells and mount the coverslips onto microscope slides. Visualize the nuclear morphology using a fluorescence microscope. Count the percentage of cells with condensed or fragmented nuclei.[3]

-

Caption: A typical experimental workflow for a cell viability (MTT) assay.

Conclusion

The mechanism of action of this compound in cells is a compelling example of leveraging oxidative stress for therapeutic potential. Its core activity—the relentless generation of ROS through redox cycling—initiates a cascade of events including profound mitochondrial dysfunction, DNA damage, and the activation of multiple cell death pathways, including apoptosis and the novel "triaptosis" via VPS34 inhibition. While cells possess antioxidant defenses like the Nrf2 pathway, the pro-oxidant insult from MSB can overwhelm these systems, particularly in cancer cells which often exist in a state of heightened basal oxidative stress. This selective vulnerability makes MSB and similar pro-oxidant compounds promising candidates for further investigation in drug development, especially in oncology. Understanding these detailed molecular interactions is critical for designing rational therapeutic strategies and identifying biomarkers for patient stratification.

References

- 1. Menadione - Wikipedia [en.wikipedia.org]

- 2. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Redox Mediation, Plant Protection & Melanin Inhibition_Chemicalbook [chemicalbook.com]

- 5. The production of reactive oxygen species enhanced with the reduction of menadione by active thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. mdpi.com [mdpi.com]

- 8. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Menadione-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. toku-e.com [toku-e.com]

- 12. thefocus.news [thefocus.news]

- 13. urotoday.com [urotoday.com]

- 14. fitfoundme.com [fitfoundme.com]

- 15. researchgate.net [researchgate.net]

- 16. msjonline.org [msjonline.org]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. researchgate.net [researchgate.net]

- 19. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

What is the difference between menadione and Menadione Sodium Bisulfite?

An In-depth Technical Guide to the Core Differences Between Menadione (B1676200) and Menadione Sodium Bisulfite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menadione, synthetically known as Vitamin K3, and its derivative, this compound (MSB), are critical compounds in both veterinary and human health, primarily for their pro-coagulant activities. While both serve as precursors to the biologically active Vitamin K2, their physicochemical properties, stability, bioavailability, and toxicity profiles differ significantly. This guide provides a detailed technical comparison, focusing on the core chemical distinctions and their practical implications in research and pharmaceutical applications. Menadione is a lipid-soluble naphthoquinone, whereas MSB is a water-soluble adduct, a modification that drastically enhances its stability and alters its biological handling. Understanding these differences is paramount for formulation, application, and toxicological assessment.

Chemical and Physical Properties

The fundamental differences between menadione and MSB stem from their distinct chemical structures. Menadione is a simple, non-polar molecule, while MSB is a salt formed by the addition of sodium bisulfite across one of the double bonds of the menadione ring. This structural alteration is the primary determinant of their differing properties.

| Property | Menadione | This compound |

| Synonyms | Vitamin K3, Menaphthone | MSB, Vitamin K3 Sodium Bisulfite |

| Molecular Formula | C₁₁H₈O₂ | C₁₁H₉NaO₅S |

| Molecular Weight | 172.18 g/mol [1] | 276.24 g/mol (anhydrous) |

| Appearance | Bright yellow crystalline solid[2] | White to off-white crystalline powder[3][4] |

| Melting Point | 105-107 °C[2] | 121-124 °C[3][4] |

| Solubility | Water: 160 mg/L (Slightly soluble)[2] | Water: ≥50 g/L (Highly soluble)[3][4] |

| Organic Solvents: Soluble in ethanol, benzene, chloroform[1] | Organic Solvents: Sparingly soluble in ethanol |

Structural Relationship and Conversion

This compound is a pro-vitamin, meaning it must be converted into menadione to become biologically active. This conversion is a reversible chemical reaction that readily occurs in vivo and can be induced in vitro by altering the pH.[5][6] The addition of the sodium bisulfite moiety makes the compound water-soluble and more stable.[7] Under alkaline conditions (pH > 11), MSB is converted back to the water-insoluble menadione.[8][9]

Caption: Chemical structures and reversible conversion between Menadione and MSB.

Stability Profile

A critical distinction for drug development and formulation is stability. Menadione is notoriously unstable, particularly when exposed to light, heat, and alkaline conditions.[4] In contrast, MSB is significantly more stable. This enhanced stability is a key reason for its widespread use in animal feed and pharmaceutical preparations.[3][4][7]

| Condition | Menadione Stability | This compound (MSB) Stability |

| Light Exposure | Sensitive; prone to decomposition.[4] | Highly stable; aqueous solutions show no decomposition after a month of sunlight exposure.[4] |

| Heat/Temperature | Unstable at high temperatures. | Stable; aqueous solutions retain potency after autoclaving (122°C, 15 psi, 30 min).[4] |

| Storage in Premixes | Prone to degradation. | Significantly more stable, though high temperature and humidity can reduce retention over time.[10][11] |

Biological Activity, Bioavailability, and Mechanism of Action

Bioavailability and Conversion

Menadione itself is not biologically active upon administration; it must first be converted into its active form, menaquinone (Vitamin K2), in the liver.[12][13] MSB, being a water-soluble derivative, is readily absorbed and is also converted to menadione in the body.[5][6] This conversion is essential for its biological function. The water solubility of MSB can be an advantage for parenteral administration and may improve absorption from dietary sources.[3][4]

Mechanism of Action: The Vitamin K Cycle

Once converted to the active Vitamin K hydroquinone, it acts as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) on specific proteins.[13] This carboxylation is critical for the function of Vitamin K-dependent proteins, including blood coagulation factors II (prothrombin), VII, IX, and X.[1][12][13][14] The carboxylation allows these factors to bind calcium ions, a necessary step for their role in the coagulation cascade.[13]

Caption: Role of Menadione in the Vitamin K carboxylation cycle.

Comparative Toxicity Profile

While both compounds can be toxic at high doses, menadione is generally considered more harmful than MSB.[15][16] The toxicity of menadione is linked to its ability to undergo redox cycling, which generates reactive oxygen species (ROS), leading to oxidative stress, cellular damage, and hemolytic anemia, especially in individuals with G6PD deficiency.[2][12] MSB exhibits a much smaller effect on ROS production and cell proliferation compared to menadione.[15][16]

| Compound | Species | Route | LD₅₀ Value |

| Menadione | Mouse | Oral | 500 mg/kg[1] |

| Menadione | Mouse | Intraperitoneal | 50 mg/kg[1] |

| This compound | Rat | Oral | 4507 mg/kg[17] |

| This compound | Mouse | Oral | 1570 mg/kg[17] |

Experimental Protocols

Protocol: Conversion of MSB to Menadione for Analysis

This protocol is essential for quantifying MSB in a sample by first converting it to menadione, which can then be extracted and analyzed using chromatography.

-

Sample Preparation: Transfer a known volume of the sample containing MSB (e.g., 1.0 mL of a pharmaceutical preparation) to a volumetric flask.[8] Dilute with 0.01 M HCl solution.[8]

-

pH Adjustment: Transfer an aliquot of the acidic solution to a centrifuge tube. Add an anhydrous sodium carbonate solution (e.g., 10.6% w/v) to raise the pH to >11 (optimal conversion is at pH 11.3).[8][9] This shifts the equilibrium from the water-soluble MSB to the water-insoluble menadione.[8]

-

Liquid-Liquid Extraction: Add an immiscible organic solvent, such as n-hexane (e.g., 2 mL), to the tube.[8]

-

Separation: Vortex the mixture vigorously for several minutes to ensure complete extraction of menadione into the organic phase.[8]

-

Analysis: Centrifuge the sample to separate the phases. The upper n-hexane layer, now containing the converted menadione, can be carefully collected for analysis by HPLC or GC.[8]

Protocol: HPLC-DAD Method for Determination of Menadione and MSB

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a common and robust method for the separate quantification of these compounds.[8]

-

Instrumentation: HPLC system with a DAD detector.

-

Column: Reversed-phase C8 or C18 column.[8]

-

Mobile Phase for MSB: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 60:40, v/v).[8]

-

Mobile Phase for Menadione: Gradient elution with methanol and water. A typical gradient might start at 90% methanol and increase linearly to 100% to ensure elution.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection Wavelength:

-

Quantification: Create a calibration curve using standards of known concentrations (e.g., 0.5–20 µg/mL).[8] Determine the concentration in the unknown sample by comparing its peak area to the calibration curve.

References

- 1. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Menadione - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 130-37-0 [m.chemicalbook.com]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Menadione: a platform and a target to valuable compounds synthesis [beilstein-journals.org]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eijst.org.uk [eijst.org.uk]

- 10. Effects of Sources and Forms of Vitamin K3 on Its Storage Stability in Vitamin Premixes or Vitamin Trace Mineral Premixes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is Menadione used for? [synapse.patsnap.com]

- 13. What is the mechanism of Menadione? [synapse.patsnap.com]

- 14. Menadione - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. researchgate.net [researchgate.net]

- 16. Different characteristics between menadione and this compound as redox mediator in yeast cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spectrumchemical.com [spectrumchemical.com]

Menadione Sodium Bisulfite: A Technical Guide to its Application as a Vitamin K3 Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K is a group of fat-soluble vitamins essential for various physiological processes, most notably the synthesis of proteins required for blood coagulation and calcium metabolism. The primary forms of vitamin K are phylloquinone (vitamin K1), found in plants, and a series of menaquinones (vitamin K2), which are of bacterial origin. Menadione (B1676200), designated as vitamin K3, is a synthetic analogue of the naturally occurring vitamin K forms.[1] While menadione itself is not found in nature, its water-soluble derivative, Menadione Sodium Bisulfite (MSB), is widely utilized as a nutritional supplement in animal feed due to its vitamin K activity.[1][2][3]

MSB serves as a precursor to the biologically active menaquinone-4 (MK-4) in vivo.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are investigating the roles and applications of vitamin K3.

Physicochemical Properties of this compound

This compound is a synthetic, water-soluble form of menadione (Vitamin K3).[2] Its enhanced solubility in aqueous solutions is a key advantage for its use in pharmaceutical and feed applications.[6]

| Property | Value | Reference |

| Synonyms | Vitamin K3 Sodium Bisulfite, 2-Methyl-1,4-naphthoquinone sodium bisulfite | [1][2] |

| CAS Number | 130-37-0, 57414-02-5 | [1][2] |

| Molecular Formula | C₁₁H₉NaO₅S | [1][2][4] |

| Molecular Weight | 276.24 g/mol | [2][4] |

| Appearance | White to off-white or yellowish-white crystalline powder | [2] |

| Solubility | Soluble in water (≥50 mg/mL) | |

| Storage Conditions | Store at 0 - 8 °C, protected from light | [2][7] |

Mechanism of Action and Metabolism

This compound is a pro-vitamin that is converted into its biologically active form in the body.[4][5] In vivo, MSB is converted to menadione, which then serves as a precursor for the synthesis of menaquinone-4 (MK-4), a form of vitamin K2.[4][8][9] This conversion involves the enzymatic addition of a geranylgeranyl pyrophosphate side chain to the menadione core by the enzyme UBIAD1.[9][10][11]

The primary function of vitamin K is as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[9] GGCX catalyzes the post-translational carboxylation of glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues in specific proteins, known as vitamin K-dependent proteins (VKDPs).[11] These Gla residues are essential for the calcium-binding capacity of VKDPs, which is crucial for their biological activity in processes such as blood coagulation, bone metabolism, and the prevention of vascular calcification.[10][12]

Signaling Pathways Influenced by Menadione

Recent research has indicated that menadione may influence several cellular signaling pathways beyond its role in the vitamin K cycle. These include pathways involved in oxidative stress, apoptosis, and cancer cell proliferation.

-

Oxidative Stress and Apoptosis: Menadione can induce oxidative stress through redox cycling, leading to the generation of reactive oxygen species (ROS).[13][14] This can trigger apoptosis in various cell types.[15] The induction of apoptosis by menadione has been shown to involve both Fas-dependent and Fas-independent pathways, as well as the activation of c-Jun N-terminal kinase (JNK) and PARP.[14][15][16]

-

Wnt Signaling Pathway: In human colorectal cancer cells, menadione has been shown to suppress the Wnt signaling pathway.[17] This pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. Menadione treatment can lead to a decrease in the expression of downstream targets of the Wnt pathway, such as β-catenin and cyclin D1.[17]

-

ERK Signaling Pathway: Menadione has been observed to activate the extracellular signal-regulated kinase (ERK) pathway.[16][18] In melanoma cells, ERK activation by menadione leads to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, resulting in decreased melanin (B1238610) synthesis.[18]

Quantification and Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of menadione and its derivatives in various matrices, including animal feed, premixes, and biological samples.[19][20][21][22]

Experimental Protocol: HPLC for Menadione Determination in Biological Samples

This protocol is a generalized procedure based on common practices for the analysis of menadione in biological fluids.

1. Sample Preparation:

-

Protection from Light: All procedures should be carried out under subdued light conditions, and samples should be stored in amber vials or tubes wrapped in aluminum foil to prevent photodegradation.[7]

-

Hydrolysis of Conjugates: For urine samples, menadione is often present as menadiol (B113456) conjugates. An acid hydrolysis step is required to release menadiol. To 1 mL of urine, add an internal standard (e.g., menaquinone-2) and concentrated HCl.[7][23]

-

Oxidation: The released menadiol is then oxidized to menadione using an oxidizing agent such as ferric chloride.[7]

-

Extraction: The menadione is extracted from the aqueous sample using a non-polar solvent like hexane (B92381) or iso-octane.[7][23] The mixture is vortexed and centrifuged to separate the layers.

-

Evaporation and Reconstitution: The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase for HPLC analysis.[7]

2. HPLC Conditions:

-

Column: A C18 or C30 reverse-phase column is commonly used.[7][19]

-

Mobile Phase: A mixture of methanol (B129727) and water is a typical mobile phase.[7][19][24] For instance, a gradient or isocratic elution with a high percentage of methanol can be employed.

-

Flow Rate: A flow rate of around 1.0 mL/min is generally used.[7][19]

-

Detection:

-

UV Detection: Menadione can be detected by UV absorbance at approximately 265 nm.[19]

-

Fluorescence Detection: For higher sensitivity, post-column reduction of menadione to the fluorescent menadiol can be achieved using a zinc column, followed by fluorescence detection (e.g., excitation at ~246 nm and emission at ~430 nm).[7][22]

-

-

Quantification: A standard curve is generated using known concentrations of menadione. The concentration in the sample is determined by comparing its peak area to the standard curve.

Efficacy and Bioavailability

This compound is recognized as an effective source of vitamin K activity in animal nutrition.[25][26] It is commonly added to animal feed to prevent vitamin K deficiency, which can lead to hemorrhagic conditions and impaired growth.[3][12] The European Food Safety Authority (EFSA) has concluded that MSB is a safe and effective source of vitamin K for all animal species at practical use levels in feed.[26]

| Species | Recommended Inclusion Level in Feed (mg/kg or g/ton ) | Reference |

| Chicken and Turkey | ≤ 2 g/ton | [25] |

| Growing and Finishing Swine | ≤ 10 g/ton | [25] |

| Salmon & Trout | 16 - 24 mg/kg | [25] |

| Tilapia & Catfish | 10 - 20 mg/kg | [25] |

| Shrimp | 8 - 14 mg/kg | [25] |

| Horses | 6 - 20 mg/kg | [25] |

| Dogs | 3 - 5 mg/kg | [25] |

| Cats | 2 - 4 mg/kg | [25] |

Safety and Toxicology

While MSB is considered safe for use in animal feed at recommended levels, high doses of menadione can be toxic.[25][26] The toxicity of menadione is associated with its ability to induce oxidative stress, which can lead to hemolytic anemia, methemoglobinemia, and damage to red blood cells.[25] It is important to note that the route of administration significantly impacts toxicity, with parenteral (especially intravenous) administration being associated with a higher risk of adverse effects compared to oral administration.[25]

| Parameter | Species | Value | Reference |

| LD50 (Oral) | Rat | 4507 mg/kg | [27][28] |

| LD50 (Oral) | Mouse | 1570 mg/kg | [27][28] |

| LD50 (Dermal) | Rat | 985 mg/kg | [28] |

| LD50 (Dermal) | Mouse | 384 mg/kg | [28] |

| Carcinogenicity | Human | Not classifiable (IARC Group 3) | [29][30] |

| Mutagenicity | Mammalian somatic cells | Mutagenic | [29] |

The EFSA has concluded that the acute toxicity of menadione and its derivatives is reached at levels that exceed the nutritional requirements of animals by a factor of at least 1,000, and therefore, MSB does not pose a safety concern for target animals under practical conditions of use.[26]

Applications in Research and Drug Development

This compound is a valuable tool in biochemical and pharmaceutical research.[2] It is used to study the metabolic pathways of vitamin K and the roles of vitamin K-dependent proteins.[2] Furthermore, due to its ability to induce oxidative stress and apoptosis, menadione is investigated as a potential anti-cancer agent.[17][31] Its effects on various signaling pathways, such as the Wnt and ERK pathways, are also areas of active research for potential therapeutic interventions.[17][18]

Conclusion

This compound is a widely used synthetic source of vitamin K3, particularly in animal nutrition. Its water-solubility and effective conversion to the biologically active MK-4 make it a valuable compound. This guide has provided a technical overview of its properties, mechanism of action, analytical methods, and safety profile. For researchers and professionals in drug development, MSB offers a platform to investigate the diverse roles of vitamin K in health and disease, from its classical function in coagulation to its emerging roles in cellular signaling and as a potential therapeutic agent. Further research is warranted to fully elucidate the mechanisms underlying its various biological effects and to explore its full therapeutic potential.

References

- 1. Menadione sodium bisulphite, W.S. [himedialabs.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C11H9NaO5S | CID 23665888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BJOC - Menadione: a platform and a target to valuable compounds synthesis [beilstein-journals.org]

- 6. guidechem.com [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Multiple Dietary Vitamin K Forms Are Converted to Tissue Menaquinone-4 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vl-additives.com [vl-additives.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oxidant-induced hepatocyte injury from menadione is regulated by ERK and AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Menadione (Vitamin K3) decreases melanin synthesis through ERK activation in Mel-Ab cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. A method for the determination of vitamin K3 in premixes and animal feedstuffs with the aid of high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Methods for the determination of vitamins by means of HPLC. IV. Determination of vitamin K3 in vitamin premixes and mineral supplements (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Measurement of Menadione in Urine by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 24. brieflands.com [brieflands.com]

- 25. aafco.org [aafco.org]

- 26. files01.core.ac.uk [files01.core.ac.uk]

- 27. spectrumchemical.com [spectrumchemical.com]

- 28. dcfinechemicals.com [dcfinechemicals.com]

- 29. bio.vu.nl [bio.vu.nl]

- 30. datasheets.scbt.com [datasheets.scbt.com]

- 31. toku-e.com [toku-e.com]

The Multifaceted Biological Functions of Menadione Sodium Bisulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menadione (B1676200) Sodium Bisulfite (MSB), a water-soluble synthetic analog of Vitamin K3, has emerged as a compound of significant interest in biomedical research. Beyond its established role as a precursor to Vitamin K2 and its function in blood coagulation and bone metabolism, MSB exhibits potent pro-oxidant activities that underpin its diverse biological effects. This technical guide provides an in-depth exploration of the core biological functions of MSB, with a focus on its anticancer mechanisms, antimicrobial properties, and its role as a modulator of key cellular signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Core Biological Functions

Menadione Sodium Bisulfite (MSB) is a synthetic, water-soluble form of menadione (Vitamin K3).[1][2] It serves as a precursor for Vitamin K2 in mammals, playing a crucial role in the synthesis of prothrombin and other blood clotting factors.[3][4] Its biological activities extend far beyond hemostasis and bone metabolism, primarily driven by its ability to undergo redox cycling and generate reactive oxygen species (ROS).[5][6] This pro-oxidant nature is central to its cytotoxic effects on cancer cells and its antimicrobial properties.

Pro-oxidant Activity and Induction of Oxidative Stress

MSB can induce acute oxidative stress within cells.[7] This is achieved through redox cycling, a process that generates superoxide (B77818) radicals and other ROS, leading to cellular damage.[5][6] This controlled induction of oxidative stress is a key mechanism behind many of its biological functions, including its use as a plant-defense activator against pathogens.[7] In a research context, MSB is often used to induce oxidative stress to study cellular responses.[8]

Anticancer Activity

A significant body of research has focused on the anticancer properties of menadione and MSB.[3] Its cytotoxic effects have been observed in a variety of cancer cell lines, including those of the lung, liver, and prostate.[9][10][11] The anticancer mechanisms are multifactorial and include the induction of apoptosis and a novel form of cell death termed "triaptosis".

MSB and menadione are known to induce apoptosis in cancer cells.[3][12] This programmed cell death is often mediated by the generation of ROS and the depletion of intracellular glutathione (B108866) (GSH).[13] The apoptotic process can be triggered through the mitochondrial pathway and involves the activation of caspases.[13] Furthermore, menadione treatment has been shown to lead to the activation of poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and apoptosis.[4][10]

Recent studies have unveiled a novel, non-apoptotic form of cell death induced by MSB, named "triaptosis".[1][7][14] This process is initiated by the MSB-induced oxidative targeting of the class III phosphatidylinositol 3-kinase (PI3K), VPS34.[2][15] The oxidation of critical cysteine residues on VPS34 abolishes its kinase activity, leading to a depletion of phosphatidylinositol 3-phosphate (PI3P) and subsequent disruption of endosomal function.[2][15] This culminates in catastrophic endosomal swelling and cell death, a mechanism distinct from apoptosis and other known cell death pathways.[14][15]

Enzyme Inhibition

MSB has been identified as an inhibitor of several key enzymes involved in cell cycle regulation and DNA replication.

Menadione and its analogs are inhibitors of Cdc25 phosphatases, a family of enzymes that play a crucial role in cell cycle progression.[15][16][17] By inhibiting Cdc25, MSB can induce cell cycle arrest, contributing to its anticancer effects.[18]

MSB has been shown to selectively inhibit mitochondrial DNA polymerase γ (pol γ).[15][16][19] This inhibition can disrupt mitochondrial function and contribute to the cytotoxic effects of MSB in cancer cells.[8][20]

Antimicrobial Activity

Menadione and MSB have demonstrated activity against a range of microorganisms, including multidrug-resistant bacteria.[21][22] Menadione has been shown to have a minimum inhibitory concentration (MIC) of 64 µg/mL against Pseudomonas aeruginosa and 128 µg/mL against Staphylococcus aureus, Klebsiella pneumoniae, and E. coli.[12] MSB has also shown anti-MRSA activity with MICs of 16 µg/ml.[21] The antibacterial effect is thought to be related to the permeabilization of the cell membrane.[12][23]

Quantitative Data

The following tables summarize the quantitative data regarding the cytotoxic and antimicrobial activities of menadione and its derivatives.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time | Reference |

| Multidrug-Resistant Leukemia | Leukemia | Menadione | 13.5 ± 3.6 | Not Specified | [3] |

| Parental Leukemia | Leukemia | Menadione | 18 ± 2.4 | Not Specified | [3] |

| A549 | Non-small Cell Lung Cancer | Menadione | 16 | 48 h | [9] |

| H4IIE | Rat Hepatocellular Carcinoma | Menadione | 25 | 24 h | [10] |

| Hep3B | Human Hepatoma | Menadione | 10 | 72 h | [10] |

| HepG2 | Human Hepatoblastoma | Menadione | 13.7 | 24 h | [10] |

| Microorganism | Strain | Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 33592 (MRSA) | This compound | 16 | [21] |

| Clinical MRSA Isolates | - | This compound | 16 | [21] |

| Staphylococcus aureus | - | Menadione | 128 | [12] |

| Pseudomonas aeruginosa | - | Menadione | 64 | [12] |

| Klebsiella pneumoniae | - | Menadione | 128 | [12] |

| Escherichia coli | - | Menadione | 128 | [12] |

| S. aureus (S8, S9, NCIM 5021) | - | Menadione | 64 | [22] |

| S. aureus (J2, J4) | MDR and biofilm-forming | Menadione | 256 | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of MSB research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from a study on the cytotoxic effects of menadione on rat hepatocellular carcinoma cells.[10]

Materials:

-

H4IIE cells (or other cell line of interest)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

This compound (water-soluble form of menadione)

-

3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare fresh dilutions of MSB in DMEM at the desired concentrations (e.g., 1, 10, 25, 50, 75, and 100 µM).

-

Remove the culture medium from the wells and add 100 µL of the MSB solutions to the respective wells. Include untreated control wells with fresh medium only.

-

Incubate the plate for the desired exposure time (e.g., 24 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 550 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control. The IC50 value can be determined from the dose-response curve.

Apoptosis Detection by DAPI Staining

This protocol is based on a method used to assess apoptosis in H4IIE cells treated with menadione.[10]

Materials:

-

Cells treated with MSB and untreated control cells

-

24-well plates

-

Paraformaldehyde (0.5%)

-

4′,6-diamidino-2-phenylindole (DAPI) staining solution

-

Fluorescence microscope

Procedure:

-

Seed cells in a 24-well plate (3 x 10^4 cells/well) and culture for 24 hours.

-

Treat the cells with the desired concentrations of MSB (e.g., 25 and 50 µM) for 24 hours.

-

Collect the cells and fix them in 0.5% paraformaldehyde for 2-3 hours at room temperature.

-

Wash the cells with PBS.

-

Stain the cells with DAPI solution according to the manufacturer's instructions.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Cell Invasion Assay (Boyden Chamber Assay)

This is a general protocol for a Boyden chamber invasion assay, which can be adapted for studying the effect of MSB on cancer cell invasion.[11][24]

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel (or other extracellular matrix components)

-

Serum-free cell culture medium

-

Cell culture medium with FBS (as a chemoattractant)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest the cells to be tested and resuspend them in serum-free medium.

-

Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the inserts. The medium in the upper chamber should be serum-free and may contain the desired concentration of MSB.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell invasion.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with a fixation solution.

-

Stain the fixed cells with a staining solution like crystal violet.

-

Count the number of stained, invaded cells in several microscopic fields to quantify the extent of invasion.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by MSB and a typical experimental workflow.

MSB-Induced Triaptosis via VPS34 Inhibition

References

- 1. the-innovation.org [the-innovation.org]

- 2. researchgate.net [researchgate.net]

- 3. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 8. Targeting mitochondrial DNA polymerase gamma for selective inhibition of MLH1 deficient colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Menadione and Combination of Gemcitabine and Cisplatin on Cancer Stem Cells in Human Non-small Cell Lung Cancer (NSCLC) Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. Menadione (vitamin K) enhances the antibiotic activity of drugs by cell membrane permeabilization mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 14. Triaptosis—an emerging paradigm in cancer therapeutics | EurekAlert! [eurekalert.org]

- 15. mdpi.com [mdpi.com]

- 16. selleckchem.com [selleckchem.com]

- 17. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]

- 20. Inhibitory effects of vitamin K3 on DNA polymerase and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academicjournals.org [academicjournals.org]

- 22. Antibacterial and Antibiofilm Potency of Menadione Against Multidrug-Resistant S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Menadione (vitamin K) enhances the antibiotic activity of drugs by cell membrane permeabilization mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. snapcyte.com [snapcyte.com]

An In-depth Technical Guide to Menadione Sodium Bisulfite: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menadione (B1676200) Sodium Bisulfite (MSB), a synthetic, water-soluble derivative of menadione (Vitamin K3), serves as a vital compound in pharmaceutical and research settings.[1][2][3] Its primary role is a precursor to the biologically active Vitamin K2, essential for the gamma-carboxylation of specific proteins involved in blood coagulation and bone metabolism.[4] This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies for the analysis of Menadione Sodium Bisulfite. It details its mechanism of action, particularly in inducing oxidative stress and apoptosis in cancer cells, and provides protocols for its quantitative analysis.

Chemical Identity and Structure

This compound is the adduct of 2-methyl-1,4-naphthoquinone (menadione) and sodium bisulfite.[5] This modification renders the otherwise fat-soluble menadione water-soluble, significantly enhancing its bioavailability for parenteral administration.[6][7]

The chemical structure of this compound is illustrated below.

Caption: 2D structure of this compound.

The addition of the sodium bisulfite group occurs at the 2-position of the naphthoquinone ring, disrupting one of the double bonds and creating a chiral center.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white or yellowish crystalline powder.[1][8][9] | [1][8][9] |

| Melting Point | 121-124 °C (decomposes) | [8][10] |

| Solubility | Soluble in water (≥50 mg/mL); sparingly soluble in ethanol.[8][9][11] | [8][9][11] |

| Stability | Stable in aqueous solution, even when exposed to sunlight or heat.[6][8] Sensitive to light as a solid.[5] Hygroscopic.[12] | [5][6][8][12] |

| Storage | Store at -20°C to 8°C, protected from light and moisture.[1][8][10] | [1][8][10] |

Table 2: Chemical Identifiers and Molecular Data

| Identifier | Value | Reference(s) |

| IUPAC Name | sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate | [13][14] |

| Synonyms | Vitamin K3 Sodium Bisulfite, Menaphthone sodium bisulfite, Vikasol | [13][15] |

| CAS Number | 130-37-0 (anhydrous), 6147-37-1 (trihydrate) | [4][16] |

| Molecular Formula | C₁₁H₉NaO₅S | [4][13] |

| Molecular Weight | 276.24 g/mol (anhydrous) | [4][13] |

| LogP (calculated) | -0.915 | [17] |

| SMILES | CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].[Na+] | [13] |

| InChI Key | XDPFHGWVCTXHDX-UHFFFAOYSA-M | [9][13] |

Mechanism of Action and Biological Activity

This compound's biological activity stems from its in vivo conversion to menadione.[10] Its effects are multifaceted, ranging from its physiological role as a vitamin K source to its pharmacological use as an anti-cancer agent.

Vitamin K Activity

As a Vitamin K precursor, menadione is essential for the hepatic synthesis of prothrombin (Factor II) and other blood coagulation factors (VII, IX, X), as well as proteins C and S.[2][4] It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate (B1630785) residues on these proteins, a critical step for their biological activity.

Anticancer Activity: Induction of Oxidative Stress and Apoptosis

Menadione exhibits cytotoxic effects against various cancer cell lines by inducing severe oxidative stress.[8] This is achieved through a process called redox cycling, where menadione is reduced by cellular reductases (like NADPH-cytochrome P450 reductase) to a semiquinone radical. This radical then reacts with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) anion radical (O₂⁻) in the process. This cycle repeats, leading to a massive generation of reactive oxygen species (ROS).[15]

The resulting ROS surge has several downstream consequences leading to programmed cell death (apoptosis):

-

Depletion of Glutathione (GSH): ROS rapidly depletes intracellular stores of GSH, a key antioxidant, leaving the cell vulnerable to oxidative damage.[6][18]

-

Mitochondrial Dysfunction: ROS damages mitochondria, leading to the collapse of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytosol.[14][15]

-

PARP-1 Activation: Oxidative DNA damage triggers the overactivation of Poly (ADP-ribose) polymerase-1 (PARP-1), a DNA repair enzyme. Excessive activation depletes cellular NAD+ and ATP stores, contributing to cell death.[8][15]

-

Caspase Activation & Signaling Pathways: The released cytochrome c initiates the caspase cascade. Menadione-induced apoptosis can involve both extrinsic (Fas-dependent) and intrinsic (mitochondrial) pathways, often modulating the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2, increasing pro-apoptotic Bax) and the tumor suppressor p53.[6][14][19]

The diagram below illustrates the key signaling events in menadione-induced apoptosis.

Caption: Signaling pathway of menadione-induced apoptosis.

Experimental Protocols

Accurate quantification of this compound is critical for quality control and research. Below are detailed protocols for its analysis using HPLC and UV-Vis Spectrophotometry.

Quantitative Analysis by HPLC

This protocol is adapted from a stability-indicating hydrophilic interaction liquid chromatography (HILIC) method.[7][13][20]

Objective: To quantify this compound in a solution.

Methodology:

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

-

ZIC®-HILIC column (250 mm × 4.6 mm, 5 μm particle size).

-

ZIC®-HILIC guard column (20 mm × 2.1 mm, 5 μm particle size).

-

-

Reagents:

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Glacial acetic acid

-

Purified water (e.g., Milli-Q)

-

Preparation of Mobile Phase:

-

Prepare a 200 mM ammonium acetate stock solution by dissolving 3.08 g of NH₄Ac in water and diluting to 200 mL.

-

Mix the 200 mM NH₄Ac solution with acetonitrile in a 20:80 (v/v) ratio.

-

Adjust the final pH of the mobile phase to 5.7 using glacial acetic acid.

-

Degas the mobile phase before use.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 261 nm

-

Injection Volume: 20 µL (typical, can be optimized)

-

Run Mode: Isocratic

-

-

Procedure:

-

Prepare a stock solution of this compound standard in purified water.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 15 to 45 µg/mL.

-

Prepare the unknown sample, diluting it with purified water to fall within the calibration range.

-

Inject the standards and sample onto the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the unknown sample using the regression equation from the calibration curve.

-

The following diagram outlines the experimental workflow for this HPLC analysis.

Caption: Experimental workflow for HPLC analysis of MSB.

Quantitative Analysis by Derivative UV-Vis Spectrophotometry

This method involves the conversion of water-soluble MSB to water-insoluble menadione, which is then extracted and quantified.[21]

Objective: To determine the concentration of MSB in a pharmaceutical preparation.

Methodology:

-

Instrumentation:

-

Double-beam UV-Visible spectrophotometer capable of recording derivative spectra.

-

1 cm quartz cells.

-

Centrifuge.

-

-

Reagents:

-

Anhydrous sodium carbonate (Na₂CO₃)

-

n-Hexane

-

0.01 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Sample Preparation: Accurately transfer a known volume of the MSB-containing sample into a volumetric flask. Dilute with 0.01 M HCl to achieve an expected final menadione concentration between 0.5-40 µg/mL.

-

Conversion: Transfer a known volume of the diluted sample to a centrifuge tube. Add 0.5 mL of 10.6% anhydrous sodium carbonate solution to raise the pH to ~11.3, which converts MSB to menadione.

-

Extraction: Add 2.0 mL of n-hexane to the tube. Vortex vigorously to extract the menadione into the organic phase. Centrifuge to separate the layers.

-

Measurement: Carefully transfer the n-hexane (upper) layer to a quartz cell. Record the first-order or second-order derivative spectrum from 290-390 nm.

-

Quantification: Measure the peak amplitude at 350 nm (for first-order) or 355 nm (for second-order). Compare this value to a calibration curve prepared using menadione standards that have undergone the same extraction procedure.

-

-

Calibration:

-

Prepare a stock solution of pure menadione in n-hexane.

-

Create a series of standards (0.5-40 µg/mL) and follow the procedure from the "Measurement" step to generate a calibration curve.

-

Conclusion

This compound is a compound of significant interest due to its vitamin K activity and its potential as a pro-oxidative anticancer agent. Understanding its chemical properties, structure, and mechanisms of action is crucial for its effective application in research and drug development. The detailed experimental protocols provided herein offer reliable methods for its quantification, ensuring accuracy and reproducibility in scientific investigations. This guide serves as a foundational resource for professionals working with this versatile molecule.

References

- 1. Spectrophotometric methods for the rapid determination of menadione and menadione sodium bisulphite and their application in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synthetic, ≥95% (TLC), Prothrombogenic compound, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. 亚硫酸氢钠甲萘醌 BioReagent, suitable for cell culture, ≥95% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Menadione | 58-27-5 [chemicalbook.com]

- 6. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C11H9NaO5S | CID 23665888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Menadione - Wikipedia [en.wikipedia.org]

- 12. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 13. Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (this compound) in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | SIELC Technologies [sielc.com]

- 18. Menadione induces both necrosis and apoptosis in rat pancreatic acinar AR4-2J cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journal.waocp.org [journal.waocp.org]

- 20. researchgate.net [researchgate.net]

- 21. eijst.org.uk [eijst.org.uk]

An In-depth Technical Guide to Menadione Sodium Bisulfite: Redox Cycling and Reactive Oxygen Species Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menadione (B1676200) Sodium Bisulfite (MSB), a water-soluble synthetic precursor of vitamin K3, is a potent pro-oxidant compound extensively utilized in biomedical research to induce oxidative stress. Its ability to undergo redox cycling within biological systems leads to the generation of significant quantities of reactive oxygen species (ROS), making it a valuable tool for studying cellular responses to oxidative damage and for exploring novel therapeutic strategies, particularly in oncology. This technical guide provides a comprehensive overview of the core mechanisms of MSB-induced redox cycling and ROS production, detailed experimental protocols for their quantification, a summary of key quantitative data, and an exploration of the major signaling pathways modulated by MSB-induced oxidative stress.

The Core Mechanism: Menadione Sodium Bisulfite Redox Cycling and ROS Production

Menadione, the active component of MSB, participates in a futile redox cycle within the cell. This process involves the one-electron reduction of the quinone form of menadione to a semiquinone radical by various cellular reductases, primarily NADPH-cytochrome P450 reductase.[1] This unstable semiquinone radical then rapidly reacts with molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide (B77818) anion (O₂•⁻). This cycle can repeat, leading to a continuous and amplified production of superoxide.

The generated superoxide can then be converted to other reactive oxygen species. Superoxide dismutase (SOD) catalyzes the dismutation of superoxide into hydrogen peroxide (H₂O₂). In the presence of transition metals like iron, H₂O₂ can undergo the Fenton reaction to generate the highly reactive hydroxyl radical (•OH). This cascade of ROS production disrupts the cellular redox homeostasis, leading to oxidative damage to lipids, proteins, and DNA, ultimately triggering various cellular responses, including apoptosis and other forms of programmed cell death.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: Cytotoxicity of Menadione in Various Cell Lines

| Cell Line | IC50 Value (µM) | Exposure Time (h) | Assay Method |

| Rat Hepatocellular Carcinoma (H4IIE) | 25 | 24 | MTT |

| Human Hepatoblastoma (HepG2) | 13.7 | 24 | Not Specified |

Data compiled from multiple sources.[4]

Table 2: Experimentally Determined Concentrations of Menadione for Inducing Cellular Effects

| Cell Line | Menadione Concentration (µM) | Observed Effect |

| Bovine Lenses | 50, 200, 600, 1000 | Mitochondrial Uncoupling and Optical Degradation |

| Rat Hepatocellular Carcinoma (H4IIE) | 1, 10, 25, 50, 75, 100 | Morphological Changes and Decreased Cell Count |

| Aspergillus oryzae | 280, 420 | Inhibition of Biomass and Conidia Production |

| Fuchs Endothelial Corneal Dystrophy Cells | 25, 50, 100 | Decrease in Mitochondrial Membrane Potential |

Data compiled from multiple sources.[4][5][6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay measures the overall intracellular ROS levels.

-

Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10⁵ cells per well and culture overnight.[8]

-

Reagent Preparation: Prepare a 10 mM stock solution of DCFH-DA by dissolving 4.85 mg of DCFH-DA in 1 mL of DMSO. Immediately before use, prepare a working solution by diluting the stock solution in pre-warmed serum-free medium to the desired final concentration (typically 10-50 µM).[8][9]

-

Cell Treatment: Treat cells with this compound at various concentrations for the desired time period. Include a positive control (e.g., 250 µM Tert-Butyl Hydrogen Peroxide) and an untreated control.[10]

-

Staining: Remove the treatment medium and wash the cells once with serum-free medium. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[10][11]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with 1x PBS.[8]

-

Data Acquisition: Add 500 µL of 1x PBS to each well.[8] Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[10] Alternatively, visualize and capture images using a fluorescence microscope.[8]

-

Data Analysis: Subtract the background fluorescence of the untreated cells from all other values. Normalize the fluorescence intensity to the protein concentration for each sample.[8]

Measurement of Mitochondrial Superoxide using MitoSOX Red

This assay specifically measures superoxide production within the mitochondria.

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, coverslips) and culture to the desired confluence.

-

Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX Red by dissolving 50 µg in 13 µL of DMSO. This stock solution is unstable and should be used fresh or aliquoted and stored at -20°C, protected from light. Prepare a 500 nM working solution by diluting the stock solution in a suitable buffer such as HBSS with calcium and magnesium. The optimal concentration may vary between 100 nM and 1 µM depending on the cell type.[12]

-

Cell Treatment: Treat cells with this compound. A positive control, such as Antimycin A or MitoPQ, can be used to induce mitochondrial superoxide production.[13][14]

-

Staining: Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[12][13]

-

Washing: Gently wash the cells three times with a pre-warmed buffer.[12]

-

Data Acquisition: Measure the fluorescence using a fluorescence microplate reader (Ex/Em: 510/580 nm) or a flow cytometer.[12] For fluorescence microscopy, use a rhodamine filter set.[15]

-

Data Analysis: Quantify the increase in red fluorescence in treated cells compared to the control.

Measurement of Hydrogen Peroxide using Amplex Red

This assay quantifies the amount of hydrogen peroxide released from cells.

-

Reagent Preparation:

-

Prepare a 1x reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).[16]

-

Prepare a 10 mM Amplex Red stock solution in DMSO.[17]

-

Prepare a 10 U/mL horseradish peroxidase (HRP) stock solution.[16]

-

Prepare a working solution containing 100 µM Amplex Red and 0.2 U/mL HRP in the reaction buffer. Protect this solution from light.[16]

-

Prepare a standard curve of H₂O₂ (0 to 10 µM) in the reaction buffer.[16]

-

-

Sample Preparation: Collect cell culture supernatants or prepare cell lysates.

-

Assay Procedure:

-

Data Acquisition: Measure the fluorescence (Ex/Em: 530-560/590 nm) or absorbance (560 nm) using a microplate reader.[16]

-

Data Analysis: Calculate the H₂O₂ concentration in the samples based on the standard curve.

Determination of IC50 Value using MTT Assay

This assay determines the concentration of MSB that inhibits cell viability by 50%.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18]

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24 hours). Include an untreated control.[4]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.[18]

-

Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[18][19]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the log of the drug concentration versus the percentage of viability and fit the data to a sigmoidal curve to determine the IC50 value.[19]

Signaling Pathways and Visualizations

MSB-induced oxidative stress activates a complex network of signaling pathways that ultimately determine the cell's fate.

Redox Cycling and ROS Production Workflow

The initial steps of MSB's action involve its entry into the cell and subsequent redox cycling, leading to the production of various reactive oxygen species.

References